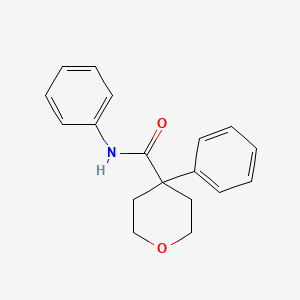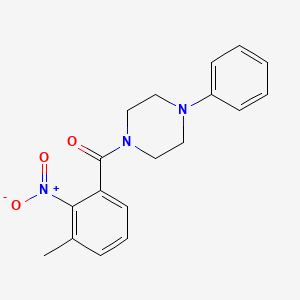
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine, also known as MNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNPP belongs to the class of piperazine derivatives, which are widely used in the pharmaceutical industry for the development of drugs targeting various diseases.
作用機序
The mechanism of action of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, studies have shown that this compound inhibits the reuptake of dopamine by binding to the DAT. This leads to an increase in dopamine levels in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound also exhibits antinociceptive effects, which may be due to its modulation of the opioid system.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. This compound has been reported to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and emotions. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and inflammation.
実験室実験の利点と制限
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective molecule for research. This compound also exhibits a wide range of biological activities, which makes it a versatile molecule for studying various biochemical and physiological processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally. This compound also has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine. One direction is to investigate the potential of this compound as a drug for the treatment of Parkinson's disease and other neurological disorders. Another direction is to explore the mechanisms of action of this compound in more detail, which may provide insights into the development of new drugs targeting dopamine transporters and other neurotransmitter systems. Additionally, the development of new synthetic methods for this compound may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising bioactive molecule that has gained significant attention in the field of scientific research. Its potential as a drug for the treatment of neurological disorders and its wide range of biological activities make it a versatile molecule for studying various biochemical and physiological processes. Further research on this compound may lead to the development of new drugs with improved pharmacological properties and the discovery of new mechanisms of action for the treatment of various diseases.
合成法
The synthesis of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine involves the reaction of 3-methyl-2-nitrobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a yellow solid with a melting point of 178-180°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential as a bioactive molecule in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been reported to act as a dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the development of drugs for the treatment of Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
(3-methyl-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-6-5-9-16(17(14)21(23)24)18(22)20-12-10-19(11-13-20)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHUXQOHMZIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

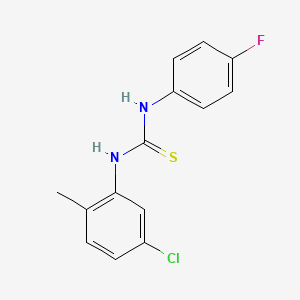
![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)
![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
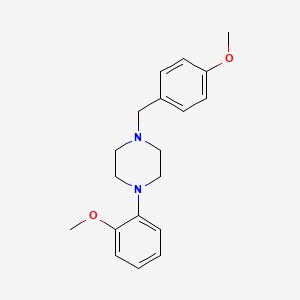
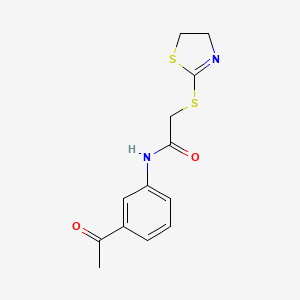
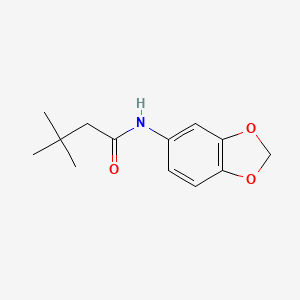
![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
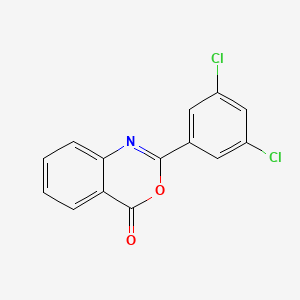
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
